Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride

Description

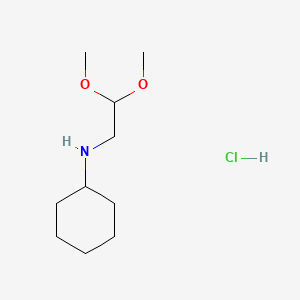

Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride is a quaternary ammonium salt characterized by a cyclohexyl group attached to a nitrogen atom, which is further bonded to a 2,2-dimethoxyethyl substituent.

Properties

CAS No. |

97552-62-0 |

|---|---|

Molecular Formula |

C10H21NO2.ClH C10H22ClNO2 |

Molecular Weight |

223.74 g/mol |

IUPAC Name |

N-(2,2-dimethoxyethyl)cyclohexanamine;hydrochloride |

InChI |

InChI=1S/C10H21NO2.ClH/c1-12-10(13-2)8-11-9-6-4-3-5-7-9;/h9-11H,3-8H2,1-2H3;1H |

InChI Key |

VAPIPGSCONDQCL-UHFFFAOYSA-N |

Canonical SMILES |

COC(CNC1CCCCC1)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride typically involves the reaction of cyclohexylamine with 2,2-dimethoxyacetaldehyde in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the desired ammonium chloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl(2,2-dimethoxyethyl)amine oxide, while reduction may produce cyclohexyl(2,2-dimethoxyethyl)amine .

Scientific Research Applications

Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Dimethyl[(2-oxocyclohexyl)methyl]ammonium Chloride (Tramadol Related Compound B)

- Structure: Features a cyclohexanone ring and a dimethylaminomethyl group.

- Molecular Formula: C₉H₁₇NO·HCl

- Molecular Weight : 191.70 g/mol .

- Key Differences : Lacks the 2,2-dimethoxyethyl group, replacing it with a ketone-functionalized cyclohexyl moiety.

- Applications : Used as a reference standard in pharmaceutical quality control (e.g., tramadol synthesis) .

- Synthesis : Prepared via condensation of 1,3-cyclohexanedione with dimethylmethyleneammonium chloride .

2-Chloro-N,N-dimethylethanaminium Chloride

- Structure : A simpler quaternary ammonium salt with a chloroethyl group.

- Molecular Formula : C₄H₁₁Cl₂N

- Molecular Weight : 156.04 g/mol .

- Key Differences : Smaller alkyl chain and absence of cyclohexyl or dimethoxy groups.

- Applications : Intermediate in organic synthesis; used to modify surfactants or polymers.

Venlafaxine Hydrochloride

- Structure : Contains a methoxyphenyl group and a hydroxycyclohexyl moiety.

- Molecular Formula: C₁₇H₂₇NO₂·HCl

- Molecular Weight : 313.87 g/mol .

- Key Differences : More complex structure with antidepressant activity due to aromatic and hydroxyl groups.

- Applications : Active pharmaceutical ingredient (API) for treating depression and anxiety.

Cyclohexyl 2-Aminoacetate Hydrochloride

- Structure: Combines a cyclohexyl ester with an aminoacetate group.

- Molecular Formula: C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol .

- Key Differences : Ester linkage instead of a quaternary ammonium center.

- Applications : Used in peptide synthesis and as a building block for bioactive molecules.

Comparative Analysis Table

*Note: Data for this compound is inferred from structural analogs and synthesis pathways.

Biological Activity

Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound consists of a cyclohexyl group attached to a quaternary ammonium moiety with two methoxyethyl substituents. Its structural formula can be represented as follows:

Quaternary ammonium compounds (QACs), including this compound, typically function as surfactants and antiseptics. They exert their biological effects through several mechanisms:

- Cell Membrane Disruption : QACs can disrupt the phospholipid bilayer of microbial cell membranes, leading to cell lysis and death.

- Protein Denaturation : These compounds can denature proteins, inhibiting essential cellular functions.

- Inhibition of Enzymatic Activity : QACs may interfere with key enzymatic processes within microbial cells.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. A study highlighted its efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to other well-known disinfectants.

| Pathogen | MIC (mg/L) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 1.0 | |

| Pseudomonas aeruginosa | 0.8 |

Cytotoxicity Studies

Research has evaluated the cytotoxic effects of this compound on mammalian cells. In vitro assays indicated that while the compound exhibited antimicrobial properties, it also showed cytotoxicity at higher concentrations.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 30 | Moderate |

| Vero | 25 | Moderate |

| MCF-7 | 15 | High |

Study on Antitumor Activity

A notable study investigated the antitumor potential of this compound in a murine model. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size.

- Dosage : 10 mg/kg, 20 mg/kg

- Results :

- At 10 mg/kg: Tumor size reduced by 30%

- At 20 mg/kg: Tumor size reduced by 50%

This study suggests potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy in human models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.